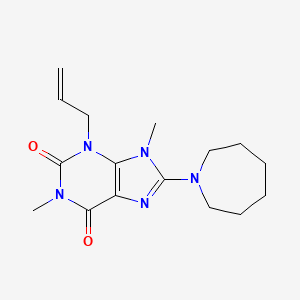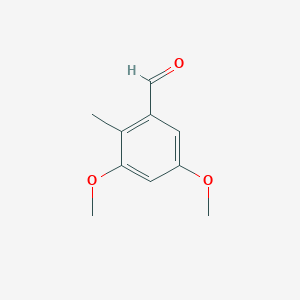
2-Methyl-3,5-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,5-dimethoxybenzaldehyde: is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions:
-
Gattermann Synthesis:
Starting Materials: 1,4-dimethoxybenzene, zinc cyanide, dry benzene, aluminum chloride, and hydrochloric acid.
Procedure: The mixture of 1,4-dimethoxybenzene, dry benzene, and zinc cyanide is cooled in ice, and dry hydrochloric acid is passed through while stirring. Finely powdered aluminum chloride is then added, and the temperature is raised to 45°C. The mixture is maintained at this temperature for 3-5 hours with a slow stream of hydrochloric acid. The reaction mixture is then poured into 3N hydrochloric acid, refluxed, and cooled. The organic layer is separated, and the aqueous solution is extracted with ethyl acetate.
-
Formylation with Dichloromethyl Methyl Ether:
Starting Materials: Hydroquinone dimethyl ether, dichloromethyl methyl ether, titanium tetrachloride, and methylene chloride.
Procedure: Hydroquinone dimethyl ether and dichloromethyl methyl ether are dissolved in methylene chloride under nitrogen. Titanium tetrachloride is added, and the mixture is refluxed for 48 hours.
Industrial Production Methods:
The industrial production of 2-Methyl-3,5-dimethoxybenzaldehyde typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in the presence of a suitable solvent and metal hydroxide. This method avoids the use of highly toxic reagents and allows for the efficient production of the compound .
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol.
-
Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2-Methyl-3,5-dimethoxybenzoic acid.
Reduction: 2-Methyl-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
2-Methyl-3,5-dimethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential antifungal and antibacterial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for antifungal agents .
Medicine:
The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry .
Industry:
This compound is used in the production of dyes, fragrances, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of 2-Methyl-3,5-dimethoxybenzaldehyde involves its interaction with cellular components, particularly those involved in oxidative stress response. The compound can disrupt cellular redox homeostasis by targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell damage, which is the basis for its antifungal and antibacterial activities .
相似化合物的比较
-
2,5-Dimethoxybenzaldehyde:
Structure: Similar to 2-Methyl-3,5-dimethoxybenzaldehyde but lacks the methyl group.
Applications: Used in the synthesis of phenethylamines and other substituted derivatives.
-
3,4-Dimethoxybenzaldehyde:
Structure: Contains methoxy groups at the 3 and 4 positions instead of 3 and 5.
Applications: Used as an intermediate in organic synthesis and in the preparation of various pharmaceuticals.
Uniqueness:
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
50423-25-1 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
3,5-dimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-9(12-2)5-10(7)13-3/h4-6H,1-3H3 |
InChI 键 |
MPAYFBIOGOCGKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1OC)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


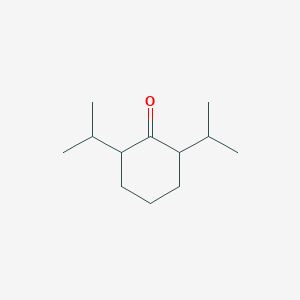
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
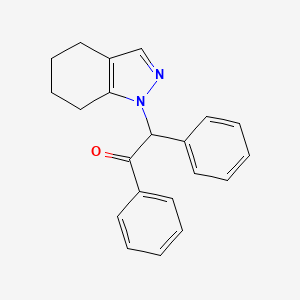
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
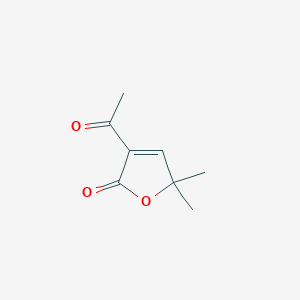
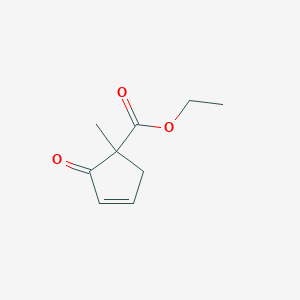
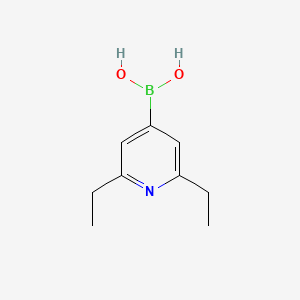
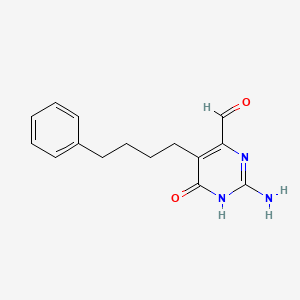
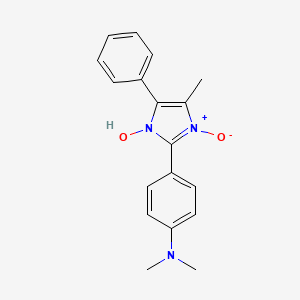
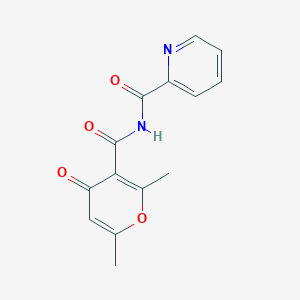
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
